4-(4-phenyl-1H-pyrazol-5-yl)morpholine
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Description
“4-(4-phenyl-1H-pyrazol-3-yl)morpholine” is a chemical compound with the CAS Number: 1435615-18-1 . It has a molecular weight of 346.39 .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, a new series of 1H-pyrazolo[3,4-b]quinolines has been synthesized by one-pot multicomponent reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst .Molecular Structure Analysis
The molecular structure of “4-(4-phenyl-1H-pyrazol-3-yl)morpholine” can be represented by the linear formula C19H18N6O . The InChI Code for this compound is 1S/C19H18N6O/c1-3-17(24-5-7-26-8-6-24)4-2-14(1)16-9-20-19-18(12-23-25(19)13-16)15-10-21-22-11-15/h1-4,9-13H,5-8H2,(H,21,22) .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(4-phenyl-1H-pyrazol-3-yl)morpholine” include a molecular weight of 346.39 .Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit diverse biological activities and are key structural motifs in several drugs currently on the market . Some of these drugs have been approved for the treatment of different types of cancer .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide variety of biological activities, suggesting they may impact multiple pathways .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
Properties
IUPAC Name |
4-(4-phenyl-1H-pyrazol-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)12-10-14-15-13(12)16-6-8-17-9-7-16/h1-5,10H,6-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKFBQHXENGBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90521638 |
Source
|
Record name | 4-(4-Phenyl-1H-pyrazol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90521638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88743-49-1 |
Source
|
Record name | 4-(4-Phenyl-1H-pyrazol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90521638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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